molecular formula C12H6N4 B182107 2,2'-Bipyridine-5,5'-dicarbonitrile CAS No. 1802-29-5

2,2'-Bipyridine-5,5'-dicarbonitrile

Cat. No. B182107
CAS RN: 1802-29-5
M. Wt: 206.2 g/mol
InChI Key: HFGASMNBMUOCGQ-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-5,5’-dicarbonitrile is a chemical compound with the CAS Number: 1802-29-5 and a molecular weight of 206.21 . It is a solid substance and its IUPAC name is 2,2’-bipyridine-5,5’-dicarbonitrile .


Molecular Structure Analysis

The InChI code for 2,2’-Bipyridine-5,5’-dicarbonitrile is 1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

2,2’-Bipyridine-5,5’-dicarbonitrile has a density of 1.3±0.1 g/cm³ . Its boiling point is 414.6±45.0 °C at 760 mmHg . The compound has a molar refractivity of 56.2±0.4 cm³ and a molar volume of 155.8±5.0 cm³ .

Scientific Research Applications

Summary of the Application

“2,2’-Bipyridine-5,5’-dicarbonitrile” is used as a ligand in coordination chemistry . It forms complexes with metals like Cobalt (Co) and Nickel (Ni), creating structures like [M(II)(bpydicarb)(H2O)4] where M(II) is either Co or Ni .

Methods of Application

The reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with the appropriate metal salt in water provides the mononuclear complexes . The isomorphous materials exhibit neutral six-coordinate metal–ligand complexes with MN2O4 geometry .

Results or Outcomes

The Co compound crystallizes in the monoclinic space group C2/c with cell parameters a=12.696 (4) Å, b=9.195 (4) Å, c=13.207 (5) Å, β=93.78 (1)°; the isomorphous Ni compound exhibits cell parameters a=12.477 (4) Å, b=9.818 (3) Å, c=12.658 (4) Å, β=92.099 (6)° .

Use in Synthesis of Bipyridine Derivatives

Summary of the Application

“2,2’-Bipyridine-5,5’-dicarbonitrile” is used as a precursor in the synthesis of bipyridine derivatives . These derivatives have applications in various fields, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Methods of Application

There are several methods for the synthesis of bipyridine derivatives, including Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .

Results or Outcomes

The synthesis of bipyridine derivatives has been improved over the last 30 years, focusing on metal-catalyzed cross-coupling reactions . These new methods have helped overcome challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .

Use in Synthesis of Other Chemical Compounds

Summary of the Application

“2,2’-Bipyridine-5,5’-dicarbonitrile” can be used as a starting material or precursor for the synthesis of other chemical compounds .

Methods of Application

The exact methods of application can vary depending on the specific chemical compound being synthesized .

Results or Outcomes

The outcomes of these syntheses can also vary, but the use of “2,2’-Bipyridine-5,5’-dicarbonitrile” as a starting material can often improve the yield of the desired product .

Use in Synthesis of Other Chemical Compounds

Summary of the Application

“2,2’-Bipyridine-5,5’-dicarbonitrile” can be used as a starting material or precursor for the synthesis of other chemical compounds .

Methods of Application

The exact methods of application can vary depending on the specific chemical compound being synthesized .

Results or Outcomes

The outcomes of these syntheses can also vary, but the use of “2,2’-Bipyridine-5,5’-dicarbonitrile” as a starting material can often improve the yield of the desired product .

Safety And Hazards

The safety information for 2,2’-Bipyridine-5,5’-dicarbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGASMNBMUOCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453445
Record name 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-5,5'-dicarbonitrile

CAS RN

1802-29-5
Record name [2,2′-Bipyridine]-5,5′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE
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URL https://comptox.epa.gov/dashboard/DTXSID90453445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-5,5'-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Peter, M Mohan, T Maris, JD Wuest… - Crystal Growth & …, 2017 - ACS Publications
Various symmetric isomers of [2,2′-bipyridine]dicarbonitrile and [1,10-phenanthroline]dicarbonitrile were crystallized from solution and also deposited as monolayers adsorbed on …
Number of citations: 7 pubs.acs.org
P Thirumurugan, PT Perumal - Tetrahedron Letters, 2009 - Elsevier
A series of 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives were synthesized via a one-pot multi-component reaction of aromatic aldehydes, 3-(cyanoacetyl)indole and 2-…
Number of citations: 40 www.sciencedirect.com
CP Whittle - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
Syntheses are described for a number of 5,5′‐disubstituted 2,2′‐bipyridines. In particular the benzidine analogue, (2,2′‐bipyridine]‐5,5′‐diamine and some of its derivatives have …
Number of citations: 70 onlinelibrary.wiley.com
P Thirumurugan, A Nandakumar… - Journal of …, 2010 - ACS Publications
Access to privileged heterocyclic scaffolds involving 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitriles and 6-(2-furyl)-2-(1H-indol-3-yl)-4-arylpyridine-3-carbonitriles frameworks has …
Number of citations: 47 pubs.acs.org
PNW Baxter, JA Connor - Journal of organometallic chemistry, 1988 - Elsevier
The preparation of cis-[Mo(CO) 4 (biL)] (biL denotes 2,2′-bipyridine-x,x′-dicarbonitrile, x,x′ = 4,5) is reported. Reaction of these complexes with [W(CO) 5 (THF)] produces [MoW 2 (…
Number of citations: 31 www.sciencedirect.com
J Everaert, M Debruyne, FV Bussche, K Van Hecke… - …, 2021 - thieme-connect.com
Covalent triazine frameworks (CTFs) based on polydentate ligands are highly promising supports to anchor catalytic metal complexes. The modular nature of CTFs allows to tailor the …
Number of citations: 3 www.thieme-connect.com
N Tahir, F Muniz-Miranda, J Everaert, P Tack… - Journal of …, 2019 - Elsevier
Metal-modified covalent triazine frameworks (CTFs) have attracted considerable attention in heterogeneous catalysis due to their strong nitrogen-metal interactions exhibiting superior …
Number of citations: 44 www.sciencedirect.com
C Vanleysen - 2020 - libstore.ugent.be
Chemistry has an essential role in the improvement of the human life standard through the development of pharmaceuticals, fertilizers and detergents, to mention just a few. However, …
Number of citations: 0 libstore.ugent.be
Y Zhang, B Zhang, L Chen, T Wang, M Di… - Journal of Colloid and …, 2022 - Elsevier
A series of covalent triazine frameworks (CTFs) are prepared via ionothermal synthesis for supercapacitors. Due to the feature of adjustable pore structure and rich nitrogen, CTFs with …
Number of citations: 16 www.sciencedirect.com
PNW Baxter, JA Connor - Journal of organometallic chemistry, 1995 - Elsevier
The influence of various solvents on the electronic absorption spectra in the visible region of complexes of the general type [M(CO) 4 (n,n′-X 2 -bipy)] (M = Cr, Mo, W; n = 3, 4, 5, 6; X = …
Number of citations: 1 www.sciencedirect.com

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